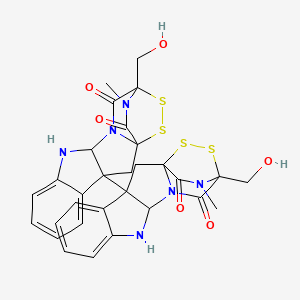
Chaetocin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Chaetocin is a natural product isolated from fungi of the Chaetomium species. It belongs to the class of epipolythiodiketopiperazines, which are known for their diverse biological activities, including cytostatic and anticancer properties . This compound has gained significant attention due to its potent antimyeloma activity and its ability to inhibit histone lysine methyltransferases .
準備方法
Synthetic Routes and Reaction Conditions: The synthetic route typically starts with the cyclization of amino acids to form the diketopiperazine ring, followed by oxidation to introduce the disulfide bridge . Reaction conditions often involve the use of strong oxidizing agents and specific catalysts to achieve the desired stereochemistry .
Industrial Production Methods: Industrial production of chaetocin is primarily based on fermentation processes using Chaetomium species fungi . The fermentation conditions, including temperature, pH, and nutrient composition, are optimized to maximize the yield of this compound . Post-fermentation, the compound is extracted and purified using chromatographic techniques .
化学反応の分析
Types of Reactions: Chaetocin undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Reduction: Reducing agents like sodium borohydride can reduce the disulfide bridge in this compound.
Substitution: Nucleophilic substitution reactions can occur at the diketopiperazine ring, often using reagents like alkyl halides.
Major Products: The major products formed from these reactions include various derivatives of this compound with modified biological activities .
科学的研究の応用
Efficacy Against Cancer Types
Chaetocin has shown promising results against a variety of cancer types:
Case Studies
- In Vitro Studies on Esophageal Cancer : A study evaluated this compound's effects on TE-1 and KYSE150 esophageal squamous cell carcinoma lines. Results showed that this compound significantly reduced cell viability and colony formation in a dose-dependent manner, indicating strong anti-proliferative effects .
- Hepatoma Cell Lines : Research demonstrated that this compound treatment resulted in a marked increase in apoptotic markers in HepG2, Hep3B, and Huh7 hepatoma cells. The study confirmed that this compound could effectively induce apoptosis via both caspase-dependent and independent pathways .
- Ovarian Cancer Models : In vivo studies using SKOV3 xenografts revealed that this compound not only inhibited tumor growth but also reduced vascularization within tumors, highlighting its potential as an anti-angiogenic agent .
作用機序
Chaetocin exerts its effects primarily through the induction of oxidative stress and apoptosis . It is accumulated in cancer cells via a process inhibited by glutathione and requires intact disulfides for uptake . Once inside the cell, this compound imposes oxidative stress, leading to apoptosis . It also inhibits histone lysine methyltransferases, affecting chromatin architecture and gene expression .
類似化合物との比較
Chaetocin is compared with other epipolythiodiketopiperazines such as gliotoxin and sporidesmin . While all these compounds share a similar chemical structure, this compound is unique in its potent antimyeloma activity and selective inhibition of histone lysine methyltransferases . Other similar compounds include:
Gliotoxin: Known for its immunosuppressive and antifungal properties.
Sporidesmin: Noted for its toxic effects on livestock.
This compound’s unique combination of biological activities makes it a valuable compound for further research and potential therapeutic applications .
特性
CAS番号 |
28097-03-2 |
|---|---|
分子式 |
C30H28N6O6S4 |
分子量 |
696.8 g/mol |
IUPAC名 |
(1S,3R,14S)-14-(hydroxymethyl)-3-[(1S,3R,14S)-14-(hydroxymethyl)-18-methyl-13,17-dioxo-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-trien-3-yl]-18-methyl-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-triene-13,17-dione |
InChI |
InChI=1S/C30H28N6O6S4/c1-33-21(39)27-11-25(15-7-3-5-9-17(15)31-19(25)35(27)23(41)29(33,13-37)45-43-27)26-12-28-22(40)34(2)30(14-38,46-44-28)24(42)36(28)20(26)32-18-10-6-4-8-16(18)26/h3-10,19-20,31-32,37-38H,11-14H2,1-2H3/t19?,20?,25-,26-,27-,28-,29-,30-/m0/s1 |
InChIキー |
PZPPOCZWRGNKIR-SCXPTGBVSA-N |
SMILES |
CN1C(=O)C23CC4(C(N2C(=O)C1(SS3)CO)NC5=CC=CC=C54)C67CC89C(=O)N(C(C(=O)N8C6NC1=CC=CC=C71)(SS9)CO)C |
異性体SMILES |
CN1C(=O)[C@@]23C[C@]4(C(N2C(=O)[C@@]1(SS3)CO)NC5=CC=CC=C54)[C@]67C[C@]89C(=O)N([C@](C(=O)N8C6NC1=CC=CC=C71)(SS9)CO)C |
正規SMILES |
CN1C(=O)C23CC4(C(N2C(=O)C1(SS3)CO)NC5=CC=CC=C54)C67CC89C(=O)N(C(C(=O)N8C6NC1=CC=CC=C71)(SS9)CO)C |
外観 |
Solid powder |
Key on ui other cas no. |
28097-03-2 |
ピクトグラム |
Irritant |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Chaetocin |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















